molecular formula C7H10N2O3 B580475 Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1245645-77-5

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B580475
M. Wt: 170.168
InChI Key: AWXGONDMMURUGN-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a compound with the CAS Number: 1245645-77-5 . It has a molecular weight of 170.17 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

1,2,4-oxadiazoles, such as Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The Inchi Code of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is 1S/C7H10N2O3/c1-3-5-8-6 (9-12-5)7 (10)11-4-2/h3-4H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Versatile Building Block in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry. It can be used to prepare derivatives where the 5-trichloromethyl and/or ester functionalities are replaced by various nucleophiles. This enables the creation of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, which are significant in integrating biologically relevant molecules (Ž. Jakopin, 2018).

Synthesis of Hybrid Molecules

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is used in the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These molecules have been tested for antimicrobial, antilipase, and antiurease activities, displaying moderate to good antimicrobial activity against various microorganisms (Basoğlu, Ulker, Alpay‐Karaoglu, Demirbas, 2013).

Synthesis of Antihypertensive Agents

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate derivatives have been synthesized, such as 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. One of the derivatives exhibited antihypertensive activity in rats, highlighting its potential in developing new antihypertensive drugs (Santilli, Morris, 1979).

Development of Antimicrobial Agents

Ethyl 1-aminotetrazole-5-carboxylate derivatives, including 1,2,4-oxadiazole-5-thiol structure, have been synthesized and evaluated for antimicrobial properties. These compounds represent significant advances in the development of new antimicrobial agents (Taha, El-Badry, 2010).

Synthesis of 1,3,4-Oxadiazol-2(3H)-ones

In another study, 5-Substituted-2-ethoxy-1,3,4-oxadiazoles were prepared using a one-pot sequential process, leading to a variety of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. This process is valuable for the efficient synthesis of these biologically interesting compounds (Wet-osot, Phakhodee, Pattarawarapan, 2017).

Synthesis of Anti-Mycobacterial Agents

Ethyl imidazole-1-carboxylate has been used as a novel agent for synthesizing highly substituted 1,2,4-oxadiazol-5(4H)-ones. These compounds have shown promising activity against Mycobacterium tuberculosis, making them potential candidates for anti-mycobacterial therapies (IndrasenaReddy, Aruna, Sudhakarbabu, Yogeeswari, Sriram, 2017).

Safety And Hazards

The safety information for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXGONDMMURUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676394
Record name Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

CAS RN

1245645-77-5
Record name Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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